molecular formula C14H22N2S4 B1173468 Cassipourine CAS No. 14051-10-6

Cassipourine

Cat. No. B1173468
CAS RN: 14051-10-6
M. Wt: 346.6 g/mol
InChI Key:
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Description

Cassipourine is a chemical compound with the molecular formula C14H22N2S4 and a molecular weight of 346.58 . It is found in the plants of the Rhizophoraceae family .


Synthesis Analysis

Cassipourine gives pyrrolo [1,2- a ]pyrrolidine by zinc-dust distillation, and pyrrolizidine by desulphurisation with Raney nickel . Oxidation of cassipourine with hydrogen peroxide gives the di-N-oxide and with concentrated nitric acid pyrrolizidine disulphonic acid N-oxide .


Molecular Structure Analysis

The molecular structure of Cassipourine has been determined by X-ray analysis . The structure is based on the structures as 1α,1′β:2β,2′α- (bisdithiodi-8α-pyrrolizidine) .


Chemical Reactions Analysis

Cassipourine undergoes several chemical reactions. It gives pyrrolo [1,2- a ]pyrrolidine by zinc-dust distillation, and pyrrolizidine by desulphurisation with Raney nickel . Oxidation of cassipourine with hydrogen peroxide gives the di-N-oxide and with concentrated nitric acid pyrrolizidine disulphonic acid N-oxide .


Physical And Chemical Properties Analysis

Cassipourine has a melting point of 212 °C and a predicted boiling point of 489.9±45.0 °C . Its density is predicted to be 1.45±0.1 g/cm3 . The pKa value is predicted to be 8.76±0.20 .

properties

IUPAC Name

(1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPQMCIGXENBY-LHEWDLALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@H](CN2C1)SS[C@H]4CN5CCC[C@H]5[C@@H]4SS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of Cassipourine and where is it found?

A1: Cassipourine is a naturally occurring alkaloid found in plants belonging to the genus Cassipourea, which is part of the Rhizophoraceae family. Its structure consists of two pyrrolizidine rings linked by two disulfide bridges. [, , ] This unique structure was confirmed through X-ray crystallography. []

Q2: What is the molecular formula and weight of Cassipourine?

A2: Cassipourine is represented by the molecular formula C14H22N2S4. [] Although the exact molecular weight isn't explicitly stated in the provided abstracts, it can be calculated from the formula to be approximately 346.58 g/mol.

Q3: What interesting chemical transformations does Cassipourine undergo?

A3: Cassipourine exhibits intriguing reactivity. Zinc-dust distillation converts it to pyrrolo[1,2-a]pyrrolidine, demonstrating the removal of sulfur and rearrangement of the ring system. [] Desulfurization using Raney nickel produces pyrrolizidine, indicating a complete removal of the disulfide bridges. [] Oxidation pathways are also possible. Treatment with hydrogen peroxide yields the corresponding di-N-oxide, while concentrated nitric acid leads to the formation of pyrrolizidine disulfonic acid N-oxide. []

Q4: Are there any efforts towards synthesizing Cassipourine in the lab?

A5: Yes, there have been attempts to synthesize Cassipourine. One research paper specifically mentions exploring synthetic routes for this alkaloid. [] The development of synthetic methods is crucial for further studies on its properties and potential applications, especially if natural sources prove limited.

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